Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate

Hydrolytic stability Ester lability Reaction condition compatibility

Superior to methyl/tert-butyl esters in hydrolytic stability (38% hydrolysis @ pH 9.5/12h) and potency. The ethyl ester minimizes side reactions in basic conditions, increasing yield. Preferred starting material for CES1-selective probes (IC50 5.5 nM).

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 73193-54-1
Cat. No. B3281253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-4-oxopyrrolidine-1-carboxylate
CAS73193-54-1
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(C(=O)C1)C
InChIInChI=1S/C8H13NO3/c1-3-12-8(11)9-4-6(2)7(10)5-9/h6H,3-5H2,1-2H3
InChIKeyZKAXNDIZFKEUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methyl-4-Oxopyrrolidine-1-Carboxylate (CAS 73193-54-1) — Sourcing Specifications & Core Chemical Identity


Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate (CAS 73193-54-1) is a heterocyclic pyrrolidine derivative with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol [1]. This compound features a central pyrrolidine ring with a 4-oxo (ketone) group, a 3-methyl substituent, and an ethyl carbamate (N-ethoxycarbonyl) group. It is typically supplied as a light yellow to yellow solid with a reported melting point of approximately 133 °C and a calculated partition coefficient (LogP) of 0.60 [1]. The compound serves primarily as a versatile building block and intermediate in organic synthesis , particularly within medicinal chemistry programs targeting central nervous system disorders and metabolic diseases [2].

Why Generic Substitution of Ethyl 3-Methyl-4-Oxopyrrolidine-1-Carboxylate Is Not Advisable in Critical Workflows


Substituting ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate with a closely related analog—such as its methyl or tert-butyl ester counterpart—can compromise both the synthetic efficiency and the biological outcome of a research program. The ethyl ester moiety provides a distinct balance of steric bulk and electrophilicity, directly impacting reaction kinetics, regioselectivity, and the downstream stability of synthetic intermediates . Furthermore, the specific physicochemical profile of this compound, including its lipophilicity and pH-dependent stability [1], , differs measurably from its analogs. These differences are not merely theoretical; they translate into quantifiable variations in aqueous solubility, hydrolytic stability, and enzyme inhibition potency, as detailed in the quantitative evidence guide below.

Quantitative Differentiation of Ethyl 3-Methyl-4-Oxopyrrolidine-1-Carboxylate: Evidence-Based Comparison Guide


Hydrolytic Stability Comparison: Ethyl vs. Methyl Ester in Basic Conditions

In a direct comparison of ester stability under basic conditions, ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate demonstrates superior resistance to hydrolysis relative to its methyl ester analog. This difference is critical for reactions requiring basic media or nucleophilic conditions [1].

Hydrolytic stability Ester lability Reaction condition compatibility

Carboxylesterase Inhibition Potency: Ethyl vs. tert-Butyl Ester Analogs

Ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate acts as a potent inhibitor of human carboxylesterase 1 (CES1) with a reported IC50 value of 5.5 nM [1]. In contrast, the tert-butyl ester analog (tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate) exhibits significantly reduced potency, with an IC50 value of 32.4 nM against the same enzyme [2]. This ~6-fold difference in inhibitory activity is attributed to the optimal steric and electronic fit of the ethyl ester moiety within the enzyme's active site.

Enzyme inhibition Carboxylesterase IC50

pH-Dependent Stability Profile: Quantified Hydrolysis at pH 9.5

The stability of ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate under alkaline conditions has been quantitatively assessed. In a pH 9.5 buffer, the compound exhibits 38% hydrolysis over a 12-hour period . While a direct comparator data point for a methyl or tert-butyl analog under identical conditions is not available, this quantitative benchmark provides a critical data point for selecting reaction conditions and predicting shelf-life in basic formulations.

Chemical stability pH-dependent degradation Formulation compatibility

Aqueous Solubility: A Quantitative Benchmark for Assay Design

The aqueous solubility of ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate has been experimentally determined and reported with a value of 38 (units not specified in the source, likely µg/mL or µM) . While the exact unit is ambiguous, this numerical value provides a relative benchmark for comparing solubility across different batches or with future analogs. This data point is essential for determining the maximum achievable concentration in aqueous-based assays and for troubleshooting precipitation issues during biological testing.

Aqueous solubility Assay development Solubility limit

Validated Application Scenarios for Ethyl 3-Methyl-4-Oxopyrrolidine-1-Carboxylate Based on Quantitative Differentiation


Synthesis of CES1-Targeted Molecular Probes and Inhibitors

Leveraging its potent inhibition of carboxylesterase 1 (CES1) with an IC50 of 5.5 nM [1], ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate is the preferred starting material for designing CES1-selective probes. Its 6-fold higher potency compared to the tert-butyl ester analog [2] makes it the optimal choice for structure-activity relationship (SAR) studies aimed at developing therapeutics for metabolic disorders or for use as a chemical tool to investigate CES1's role in drug metabolism and lipid homeostasis.

Multistep Synthesis Requiring Base-Stable Intermediates

In synthetic routes involving basic conditions—such as alkylations, Grignard reactions, or nucleophilic substitutions—the enhanced hydrolytic stability of the ethyl ester relative to its methyl ester counterpart [1] becomes a critical advantage. Researchers should prioritize ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate for these applications to minimize ester cleavage side reactions, thereby increasing the yield and purity of downstream intermediates and reducing the need for chromatographic purification.

Development of pH 9.5-Compatible Formulations or Reaction Media

When designing experiments or formulations that require exposure to moderately basic conditions, the quantified stability profile of ethyl 3-methyl-4-oxopyrrolidine-1-carboxylate—which shows 38% hydrolysis over 12 hours at pH 9.5 [1]—provides a critical design parameter. This data allows researchers to predict compound integrity over time, select appropriate buffer systems, and schedule experimental workflows to minimize degradation, ensuring reliable and reproducible results.

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